molecular formula C22H22N2O4S B6638592 N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide

N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide

Cat. No.: B6638592
M. Wt: 410.5 g/mol
InChI Key: BPOLWDCEHJVWLM-UHFFFAOYSA-N
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Description

N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, along with methoxy and methyl substituents on the phenyl rings. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylamine with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with phenylglycine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The methoxy and methyl groups on the phenyl rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl rings, altering the compound’s properties.

Scientific Research Applications

N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N2-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the methoxy and methyl groups on the phenyl rings can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(4-methoxyphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-phenylglycinamide: Similar structure but with a chlorine substituent instead of a methyl group.

    N~2~-(4-methoxyphenyl)-N~2~-[(4-nitrophenyl)sulfonyl]-N-phenylglycinamide: Contains a nitro group instead of a methyl group on the phenyl ring.

    N~2~-(4-methoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N-phenylglycinamide: Features a fluorine substituent on the phenyl ring.

Uniqueness

N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide is unique due to the specific combination of methoxy and methyl substituents, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s solubility, stability, and binding interactions with target molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-17-8-14-21(15-9-17)29(26,27)24(19-10-12-20(28-2)13-11-19)16-22(25)23-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOLWDCEHJVWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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